molecular formula C13H7Cl2N3O B3005368 2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine CAS No. 303144-86-7

2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine

Cat. No. B3005368
CAS RN: 303144-86-7
M. Wt: 292.12
InChI Key: JRSYOYQHRQRCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine and related compounds involves various strategies. For instance, a series of 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5-a]pyridine units were synthesized and characterized by IR, 1H NMR, and HRMS spectra . Similarly, novel polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group were synthesized, with the model compound DIDA being investigated for its synthesis and characterization . These methods often involve cyclocondensation reactions and the use of specific solvents and reagents to achieve the desired oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using X-ray crystallography. For example, the crystal structure of one derivative was found to be monoclinic with all aromatic rings approximately coplanar, allowing for conjugation . In another study, the molecular structure of a 5-substituted oxadiazole derivative was optimized using density functional theory (DFT) . The spatial arrangement of the rings and the planarity of the molecules can significantly influence their optical and electronic properties.

Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse. For instance, the acid-base interactions of novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles were studied, and their pKa ionization constants were determined . This indicates that the substituents on the pyridine system can significantly affect the basicity and reactivity of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The absorption peaks of the synthesized compounds range from 264 nm to 303 nm, and they exhibit blue fluorescence in dilute solutions . The thermal behavior of the polymers containing oxadiazole groups was studied using thermogravimetric analysis and differential scanning calorimetry, indicating good thermal stability . The solubility of these polymers in polar and aprotic solvents was also characterized, which is essential for their practical application .

Scientific Research Applications

Synthesis and Biological Assessment

The compound is involved in the synthesis of novel heterocyclic structures, such as triazoles and oxadiazoles, which exhibit a variety of biological properties. A study by (Karpina et al., 2019) discusses the synthesis of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and their biological assessment.

Antitumor Activity

Research on the design and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products has shown promise in antitumor activity. Maftei et al. (2016) describe the synthesis and investigation of these compounds' antitumor properties (Maftei et al., 2016).

Structural Analysis

A study by Fun et al. (2012) focuses on the structural analysis of a related compound, providing insights into the molecular arrangement and interactions important for scientific research (Fun et al., 2012).

Photophysical Properties

Research on the improved photophysical properties of composite fibers doped with Re(I) complex discusses the use of similar compounds in materials science for enhanced emissive performance (Nie et al., 2015).

Apoptosis Inducers and Anticancer Agents

Zhang et al. (2005) identified a compound as a novel apoptosis inducer with potential as an anticancer agent, highlighting the medical applications of these compounds (Zhang et al., 2005).

Synthesis and Molecular Docking Study

A molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, as discussed by Katariya et al. (2021), demonstrates the significance of these compounds in the development of anticancer and antimicrobial agents (Katariya et al., 2021).

Prediction of Biological Activity

Kharchenko et al. (2008) conducted a study on the prediction of the biological activity of synthesized compounds, providing a basis for further exploration in drug discovery (Kharchenko et al., 2008).

Mechanism of Action

The mechanism of action of similar compounds often involves their interaction with various biological targets. For instance, some compounds have shown promising antimicrobial activity and anticancer activity against certain cell lines .

Future Directions

The future directions in the study of similar compounds often involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient synthesis methods is also a key area of research .

properties

IUPAC Name

3-(2-chlorophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O/c14-10-4-2-1-3-9(10)12-17-13(19-18-12)8-5-6-11(15)16-7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSYOYQHRQRCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.